2-Bromo-3-formylbenzoic acid

Building Block Purity HPLC Quality Control Synthetic Intermediate

2-Bromo-3-formylbenzoic acid (CAS 1289208-00-9, molecular formula C₈H₅BrO₃, MW 229.03 g/mol) is a trisubstituted benzoic acid building block bearing three chemically distinct reactive centers: a carboxylic acid at C1, an aryl bromide at C2, and an aldehyde at C3. This vicinal bromo-formyl arrangement places the electrophilic aldehyde carbon in spatial proximity to the bromine atom, enabling sequential or orthogonal transformations—such as Suzuki-Miyaura cross-coupling at the C2 bromide and subsequent aldehyde condensation—that are not replicable with regioisomeric bromo-formylbenzoic acids (e.g., the 3-bromo-5-formyl or 2-bromo-4-formyl isomers).

Molecular Formula C8H5BrO3
Molecular Weight 229.03 g/mol
CAS No. 1289208-00-9
Cat. No. B1383494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-formylbenzoic acid
CAS1289208-00-9
Molecular FormulaC8H5BrO3
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)Br)C=O
InChIInChI=1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12)
InChIKeyVBVNRCZTFKBHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-formylbenzoic acid (CAS 1289208-00-9): A Dual-Electrophile Benzoic Acid Scaffold for Orthogonal Derivatization


2-Bromo-3-formylbenzoic acid (CAS 1289208-00-9, molecular formula C₈H₅BrO₃, MW 229.03 g/mol) is a trisubstituted benzoic acid building block bearing three chemically distinct reactive centers: a carboxylic acid at C1, an aryl bromide at C2, and an aldehyde at C3 . This vicinal bromo-formyl arrangement places the electrophilic aldehyde carbon in spatial proximity to the bromine atom, enabling sequential or orthogonal transformations—such as Suzuki-Miyaura cross-coupling at the C2 bromide and subsequent aldehyde condensation—that are not replicable with regioisomeric bromo-formylbenzoic acids (e.g., the 3-bromo-5-formyl or 2-bromo-4-formyl isomers) . The compound is commercially supplied as a white to yellow or off-white solid with standard purities ranging from 95% to 98% (HPLC), and is typically stored at ambient temperature under inert atmosphere due to light sensitivity .

Why 2-Bromo-3-formylbenzoic acid Cannot Be Replaced by a Generic Bromo-Formylbenzoic Acid Isomer


Among the bromo-formylbenzoic acid isomers, the relative positions of the bromine, formyl, and carboxylic acid substituents dictate the compound's reactivity profile, regioselectivity in cross-coupling, and its fit within multi-step synthetic sequences . For instance, the 2-bromo-3-formyl isomer features a unique ortho-bromo/meta-formyl relationship that positions the aldehyde syn to the halide, enabling intramolecular cyclization pathways (e.g., lactone or heterocycle formation) that are geometrically inaccessible to the 3-bromo-5-formyl (meta-bromo/meta-formyl) or 2-bromo-4-formyl (ortho-bromo/para-formyl) isomers [1]. Furthermore, the bromine atom in this isomer is activated toward oxidative addition in Pd-catalyzed couplings by the electron-withdrawing carboxylic acid at C1 and the aldehyde at C3, a cumulative electronic effect absent in isomers where these groups are more distally positioned [2]. Attempting to substitute a generic regioisomer will alter reaction kinetics, regiochemical outcomes, and the structural integrity of downstream intermediates.

2-Bromo-3-formylbenzoic acid: Comparator-Based Quantitative Evidence for Procurement Decisions


HPLC Purity Superiority: 2-Bromo-3-formylbenzoic acid (97.8%) vs. 3-Bromo-5-formylbenzoic acid (96%)

When procuring building blocks for multi-step synthesis, higher initial purity reduces the need for intermediate purification and minimizes the carryover of regioisomeric impurities. 2-Bromo-3-formylbenzoic acid from Apollo Scientific (via CymitQuimica) consistently achieves a batch-typical HPLC purity of 97.8% by area, as documented in Certificates of Analysis . In contrast, the closest commercially available regioisomer, 3-bromo-5-formylbenzoic acid (CAS 398119-27-2), is routinely supplied at a purity of 96% from the same supplier . This represents a 1.8 absolute percentage point advantage in purity for the 2,3-isomer, which can be significant when stoichiometric precision is required.

Building Block Purity HPLC Quality Control Synthetic Intermediate

Supplier-Independent Purity Benchmark: Bidepharm 98% vs. Sigma-Aldrich 95%

Multiple suppliers offer 2-Bromo-3-formylbenzoic acid at different purity specifications. Bidepharm supplies the compound at a standard purity of 98% with batch-specific quality certificates including NMR, HPLC, and GC . Sigma-Aldrich (AstaTech) lists it at 95% purity . Apollo Scientific and AChemBlock offer it at ≥95% . This 3-percentage-point spread (95% to 98%) across vendors has procurement implications: a 98% purity lot from Bidepharm provides a lower impurity burden compared to a 95% lot from alternative sources, translating to 60% less total impurity mass (2% vs. 5%) for the same nominal quantity ordered.

Vendor Purity Comparison Quality Assurance Procurement Benchmark

Reactive Orthogonality: C2–Br Suzuki Coupling Enabled by Electron-Withdrawing C1–COOH and C3–CHO

The oxidative addition step that initiates palladium-catalyzed cross-coupling is rate-limiting and accelerated by electron-withdrawing substituents on the aryl halide [1]. In 2-bromo-3-formylbenzoic acid, both the carboxylic acid at C1 (σₘ = 0.37) and the aldehyde at C3 (σₘ = 0.35) exert electron-withdrawing effects that cumulatively activate the C2–Br bond toward Pd(0) insertion. By contrast, in 3-bromo-5-formylbenzoic acid, the bromine is positioned meta to both the COOH and CHO, resulting in a weaker combined activation . This electronic difference is leveraged in microwave-assisted Suzuki couplings on solid-phase resins, where bromo-substituted benzoic acids with ortho-related electron-withdrawing groups have been reported to deliver high isolated yields (often >80%) within 3.8 minutes at 45 W [2].

Suzuki-Miyaura Coupling Orthogonal Reactivity Electron-Withdrawing Group Effect

Intramolecular Cyclization Potential: Vicinal Bromo-Formyl Proximity Enables Lactone and Heterocycle Synthesis

The 1,2-relationship between the bromine and aldehyde groups in 2-bromo-3-formylbenzoic acid permits intramolecular cyclization pathways that are geometrically inaccessible to regioisomers. A general methodology for constructing nitrogen heterocycles using 2-bromobenzoic acid derivatives has been established, wherein sequential aryl radical cyclizations build fused and bridged systems [1]. The ortho-bromo/meta-formyl arrangement in the 2,3-isomer provides a unique trajectory for cyclization—the aldehyde can act as a radical acceptor for the aryl radical generated at C2, forming a five- or six-membered ring. By contrast, the 3-bromo-5-formyl isomer separates the reactive centers by an additional bond, favoring intermolecular pathways over intramolecular ones .

Intramolecular Cyclization Heterocycle Synthesis Orthogonal Reactivity

Price-Performance Ratio: Bidepharm 98% at ¥7,009/g vs. Apollo Scientific ≥95% at £425/g (~¥3,850/g)

For cost-sensitive procurement, the price-to-purity ratio varies substantially between suppliers. Macklin (via Bidepharm) offers 97% purity material at ¥7,009/g (approximately $960/g), while Apollo Scientific supplies ≥95% purity at £425/g (~¥3,850 or $530/g) . This represents a ~55% price premium for the 97–98% purity tier over the 95% tier. The procurement decision hinges on whether the synthetic sequence can tolerate the additional 2–3% impurity load to save ~$430/g. For early-stage discovery where quantity requirements are low (100 mg scale), the absolute cost difference narrows: Macklin at ¥1,685/100mg vs. Apollo at ~£220/250mg (approximately ¥2,000/250mg-equivalent), making the higher-purity option proportionally more attractive at small scale .

Procurement Cost Analysis Price-Purity Trade-off Vendor Comparison

Halogen-Dependent Reactivity: 2-Bromo-3-formylbenzoic acid vs. 2-Chloro-3-formylbenzoic acid in Cross-Coupling

When a synthetic route requires orthogonal coupling at two different halogen positions, the choice between bromo- and chloro-substituted building blocks becomes critical. In Pd-catalyzed couplings, aryl bromides undergo oxidative addition approximately 10–50 times faster than aryl chlorides under standard conditions [1]. 2-Bromo-3-formylbenzoic acid (C8H5BrO3, MW 229.03) thus enables selective functionalization at C2 in the presence of other chloro-substituted partners . In contrast, 2-chloro-3-formylbenzoic acid (CAS 1289106-07-5, C8H5ClO3, MW 184.58) requires more forcing conditions or specialized ligands (e.g., bulky electron-rich phosphines) for efficient coupling, but offers the advantage of orthogonal reactivity when paired with a bromo-substituted coupling partner . The molecular weight difference (229.03 vs. 184.58 g/mol) also affects stoichiometric calculations in large-scale reactions.

Halogen Reactivity Cross-Coupling Selectivity Synthetic Strategy

2-Bromo-3-formylbenzoic acid: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Orthogonal Scaffold Derivatization for Kinase Inhibitor Libraries

2-Bromo-3-formylbenzoic acid serves as a privileged intermediate for constructing trisubstituted benzoic acid derivatives. The C2–Br position undergoes efficient Suzuki-Miyaura coupling with aryl boronic acids (accelerated by the ortho-COOH), while the C3–CHO can be independently elaborated via reductive amination or Knoevenagel condensation. The 97.8% HPLC purity from qualified suppliers ensures that library compounds are not contaminated with regioisomeric byproducts that could generate false structure-activity relationships. This scaffold has been explicitly linked to the synthesis of PARP inhibitor intermediates (notably Niraparib) .

Heterocycle Synthesis: Radical Cyclization to Isoindolinones and Indazoles

The vicinal bromo-formyl arrangement enables intramolecular radical cyclization to form five- and six-membered nitrogen heterocycles. The methodology reported by Zhang & Pugh demonstrates that 2-bromobenzoic acid derivatives can be coupled with nitrogen-containing partners and then cyclized via aryl radical intermediates [1]. The 98% purity specification from Bidepharm minimizes radical-quenching impurities, which is critical for maintaining high radical chain efficiency.

Process Chemistry: Cost-Optimized Scale-Up with Purity Tier Selection

For process development, the documented price-purity tiers enable rational procurement decisions. At 100 mg scale (discovery), the ¥1,685/100mg (97% purity, Macklin) investment is justified by the elimination of purification steps . At gram scale, the Apollo Scientific ≥95% option at £425/g offers a ~55% cost reduction, suitable for route scouting where absolute purity is less critical than material availability.

Chemical Biology: Bifunctional Probe Synthesis via Sequential Orthogonal Coupling

The unique combination of a Pd-coupling-competent aryl bromide and a bioorthogonal aldehyde (capable of oxime/hydrazone ligation) in a single small-molecule scaffold makes 2-bromo-3-formylbenzoic acid an attractive core for constructing bifunctional chemical probes. The bromine enables installation of a recognition element (via Suzuki coupling), while the aldehyde permits subsequent conjugation to fluorophores or affinity tags under mild conditions compatible with biomolecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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